2-(1-Cyclodecen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No.:
Cat. No.: VC16552661
Molecular Formula: C16H29BO2
Molecular Weight: 264.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H29BO2 |
|---|---|
| Molecular Weight | 264.2 g/mol |
| IUPAC Name | 2-[(1Z)-cyclodecen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C16H29BO2/c1-15(2)16(3,4)19-17(18-15)14-12-10-8-6-5-7-9-11-13-14/h12H,5-11,13H2,1-4H3/b14-12+ |
| Standard InChI Key | BCSZSPOBGAWPHE-WYMLVPIESA-N |
| Isomeric SMILES | B1(OC(C(O1)(C)C)(C)C)/C/2=C/CCCCCCCC2 |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CCCCCCCCC2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 10-membered cyclodecenyl ring attached to a dioxaborolane moiety, which consists of a boron atom bonded to two oxygen atoms in a five-membered ring structure. The tetramethyl groups at the 4,4,5,5-positions enhance steric protection around the boron center, stabilizing the boronate ester against hydrolysis and oxidative degradation . Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₉BO₂ |
| Molecular Weight | 264.2 g/mol |
| Boiling Point | Not reported |
| Density | Not reported |
| Refractive Index | Not reported |
The cyclodecenyl group introduces conformational flexibility, enabling selective reactivity in sterically demanding environments. Spectroscopic characterization via NMR (¹H, ¹³C, and ¹¹B) and IR confirms the boron-oxygen bonding and cyclodecenyl geometry.
Stability and Reactivity
Synthesis and Optimization
Conventional Synthetic Routes
The synthesis of 2-(1-Cyclodecen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of cyclodec-1-en-1-yl derivatives with tetramethyl dioxaborolane precursors. A representative procedure includes:
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Lithiation of Cyclodecene: Cyclodecene is treated with n-butyllithium to generate a cyclodecenyl lithium intermediate.
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Boronation: The lithium intermediate reacts with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to form the desired boronate ester.
This method yields moderate to high purity product but requires stringent temperature control (-78°C) and inert atmosphere conditions.
Advanced Methodologies
Recent advancements draw inspiration from the three-step synthesis of analogous dioxaborolanes, such as 2-(diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . Key steps include:
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Formation of (Dichloromethyl)boronic Acid: Dichloromethane reacts with boron trichloride in the presence of a Lewis acid.
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Esterification with Pinacol: The boronic acid undergoes condensation with pinacol (2,3-dimethyl-2,3-butanediol) to yield the dioxaborolane framework.
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Halogen Exchange: Treatment with sodium iodide replaces chlorine atoms with iodine, enhancing reactivity for subsequent transformations .
Adapting these steps to the cyclodecenyl variant could improve yield and scalability, though challenges in managing the larger cycloalkenyl substituent remain.
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The compound serves as a robust boron source in Suzuki-Miyaura reactions, enabling the formation of carbon-carbon bonds between aryl halides and cyclodecenyl boronate esters. For example, coupling with iodobenzene under palladium catalysis produces biaryl derivatives with retained cyclodecenyl stereochemistry .
Hydroboration Reactions
In hydroboration-oxidation sequences, the compound adds across alkynes or alkenes to form alkylboronates. Transition metal catalysts, such as rhodium complexes, enhance regioselectivity, favoring anti-Markovnikov addition .
Cyclopropanation
Analogous to 2-(diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, the cyclodecenyl variant may participate in borocyclopropanation reactions. For instance, Simmons-Smith-type reactions with zinc carbenoids generate cyclopropane rings fused to boron-containing motifs, valuable in medicinal chemistry .
Research Findings and Mechanistic Insights
Catalytic Efficiency
Studies comparing dioxaborolanes with other boronates (e.g., boronic acids) reveal superior catalytic turnover in palladium-mediated reactions. The tetramethyl groups mitigate catalyst poisoning by stabilizing the active Pd⁰ species .
Stereoelectronic Effects
The cyclodecenyl group’s strain and electron-withdrawing character polarize the boron center, accelerating transmetallation steps in cross-coupling. Computational models indicate a 15–20% reduction in activation energy compared to phenyl-substituted analogs.
Future Directions and Challenges
Synthetic Optimization
Efforts to streamline synthesis via flow chemistry or microwave-assisted protocols aim to reduce reaction times and improve yields. For example, continuous-flow lithiation-boronation setups could enhance reproducibility for large-scale production .
Expanding Reaction Scope
Exploring enantioselective variants using chiral ligands or catalysts may unlock access to optically active cyclodecenyl boronates. Additionally, photoinduced borylation reactions could enable C-H functionalization under mild conditions .
Biomedical Applications
While current use is limited to research settings, the compound’s stability and modularity position it as a candidate for drug delivery systems or boron neutron capture therapy (BNCT) agents. Toxicity and biodistribution studies are needed to validate these applications.
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